Metiamide

Catalog No.
S535268
CAS No.
34839-70-8
M.F
C9H16N4S2
M. Wt
244.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metiamide

CAS Number

34839-70-8

Product Name

Metiamide

IUPAC Name

1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea

Molecular Formula

C9H16N4S2

Molecular Weight

244.4 g/mol

InChI

InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14)

InChI Key

FPBPLBWLMYGIQR-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CSCCNC(=S)NC

Synonyms

Metiamide, Metiamide Monohydrochloride, Monohydrochloride, Metiamide, SK and F 92058, SK and F-92058, SK and F92058, SKF 92058, SKF-92058, SKF92058

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=S)NC

Isomeric SMILES

CC1=C(N=CN1)CSCCNC(=NC)S

Competitive Antagonist of Histamine H2 Receptors:

  • Studies using isolated rat stomachs demonstrated metiamide's ability to competitively inhibit histamine-stimulated acid secretion [].
  • This competitive antagonism was achieved by binding to histamine H2 receptors, preventing histamine from stimulating gastric acid production [].
  • The research provided evidence for the existence of H2 receptors and their role in regulating gastric acid secretion.

Understanding Histamine's Role in Acid Secretion:

  • Metiamide helped researchers differentiate between the effects of histamine on basal and stimulated acid secretion.
  • Studies showed metiamide didn't significantly reduce spontaneous acid secretion, suggesting histamine might not be the sole regulator of basal acid production.
  • This finding contributed to a deeper understanding of the complex mechanisms controlling gastric acid secretion.

Development of New H2-receptor Antagonists:

  • Although metiamide itself had promising effects on acid secretion, it was later withdrawn due to safety concerns [].
  • However, the research on metiamide paved the way for the development of safer and more effective H2-receptor antagonists like cimetidine (Tagamet) [].
  • Cimetidine became a breakthrough treatment for peptic ulcers, demonstrating the value of metiamide's contribution to the field.

Metiamide is a histamine H2 receptor antagonist that was developed as an improvement over the earlier compound burimamide. It serves as an intermediate in the synthesis of the widely used anti-ulcer medication cimetidine. Metiamide is characterized by its ability to inhibit gastric acid secretion, making it effective in treating conditions such as peptic ulcers and gastroesophageal reflux disease. Its chemical formula is C9H16N4S2C_9H_{16}N_4S_2 and it has a molecular weight of approximately 244.38 g/mol .

Metiamide's mechanism of action is not fully understood, but research suggests it might interfere with histamine receptors in the stomach, which play a role in acid secretion [].

The synthesis of metiamide involves several key reactions:

  • Formation of 4-Carboethoxy-5-methylimidazole: Ethyl 2-chloroacetoacetate reacts with formamide.
  • Birch Reduction: The carboxylic ester undergoes reduction using sodium in liquid ammonia to yield an alcohol.
  • Formation of Intermediate: The alcohol reacts with cysteamine hydrochloride to form an intermediate compound.
  • Final Condensation: The amine from the intermediate condenses with methyl isothiocyanate to produce metiamide .

Metiamide exhibits significant biological activity as a competitive antagonist of histamine at H2 receptors located on gastric parietal cells. This action leads to:

  • Reduction in Gastric Acid Secretion: Metiamide decreases both basal and stimulated gastric acid secretion, effectively lowering gastric volume and acidity .
  • Therapeutic Effects: Clinical studies have shown that metiamide can enhance the healing rate of peptic ulcers by significantly reducing acid secretion stimulated by histamine and other agents like pentagastrin .

The synthesis of metiamide can be summarized as follows:

  • React ethyl 2-chloroacetoacetate with two equivalents of formamide.
  • Perform Birch reduction to convert the ester into an alcohol.
  • React the alcohol with cysteamine hydrochloride to form a thiourea intermediate.
  • Condense this intermediate with methyl isothiocyanate to yield metiamide .

Metiamide has been primarily studied for its applications in:

  • Treatment of Peptic Ulcers: Due to its ability to inhibit gastric acid secretion, it has been used in clinical settings for ulcer management.
  • Research: It serves as a model compound in pharmacological studies related to H2 receptor antagonism and gastric physiology .

Metiamide has been shown to interact with various drugs, impacting their absorption and efficacy:

  • Increased Absorption: It can enhance the absorption of certain medications, such as Risedronic acid, leading to increased serum concentrations .
  • Decreased Efficacy: Conversely, it may reduce the absorption of drugs like Amprenavir and Atazanavir, potentially diminishing their therapeutic effects .

Metiamide's unique properties can be compared with several other histamine H2 receptor antagonists:

CompoundChemical StructurePotencyUnique Features
CimetidineC10H16N6SHighDeveloped from metiamide; less agranulocytosis risk
RanitidineC13H22N4O3SVery HighLonger duration of action; fewer side effects
FamotidineC8H10N8O3SVery HighMore potent than ranitidine; minimal drug interactions
NizatidineC11H15N5O3SModerateLess commonly used; fewer side effects

Metiamide stands out due to its development history from burimamide and its role as a precursor to cimetidine, while also being notable for its associated risk of agranulocytosis during clinical trials .

Molecular Formula (C₉H₁₆N₄S₂) and Physical Characteristics

Metiamide possesses the molecular formula C₉H₁₆N₄S₂ with a molecular weight of 244.38 grams per mole [1] [3] [7]. The compound crystallizes as a solid with a white to off-white appearance and exhibits specific physical characteristics that distinguish it from related histamine receptor antagonists [4]. The predicted density of metiamide is 1.245 ± 0.06 grams per cubic centimeter, indicating a relatively compact molecular structure [4] [8] [20].

The thermal properties of metiamide include a predicted boiling point of 463.0 ± 55.0 degrees Celsius at 760 millimeters of mercury pressure, suggesting significant intermolecular interactions [4] [8] [20] [25]. The flash point is predicted to be 233.8 ± 31.5 degrees Celsius, while the melting point remains undetermined in available literature [20] [25]. The compound demonstrates limited aqueous solubility with a measured value of 1.67 milligrams per milliliter (6.83 millimolar), reflecting its hydrophobic characteristics [21]. In contrast, metiamide shows enhanced solubility in dimethyl sulfoxide at 2.4 milligrams per milliliter (9.82 millimolar), indicating preferential dissolution in polar aprotic solvents [21].

The vapor pressure of metiamide is extremely low at 0.0 ± 1.1 millimeters of mercury at 25 degrees Celsius, suggesting minimal volatility under standard conditions [20]. The logarithm of the partition coefficient (LogP) value is 0.65, indicating moderate lipophilicity that contributes to its pharmacological properties [20]. The predicted index of refraction is 1.627, while the polar surface area measures 110.13 square angstroms, reflecting the compound's hydrogen bonding capacity [20].

PropertyValueReference
Molecular FormulaC₉H₁₆N₄S₂ [1] [3] [7]
Molecular Weight244.38 g/mol [1] [3] [7]
Density1.245 ± 0.06 g/cm³ [4] [8] [20]
Boiling Point463.0 ± 55.0°C at 760 mmHg [4] [8] [20] [25]
Solubility in Water1.67 mg/mL (6.83 mM) [21]
Solubility in DMSO2.4 mg/mL (9.82 mM) [21]
LogP0.65 [20]
Polar Surface Area110.13 Ų [20]

Structural Features and Functional Groups

Metiamide contains several distinct structural features that contribute to its biological activity as a histamine H₂ receptor antagonist [1] [3]. The molecule incorporates a 5-methyl-1H-imidazol-4-yl moiety connected through a thioether linkage to an N-methyl-N'-substituted thiourea group [3] [7]. This structural arrangement creates a flexible molecule capable of adopting multiple conformations essential for receptor binding [11].

The imidazole ring system represents the primary pharmacophore, resembling the imidazole moiety present in histamine while maintaining distinct electronic properties [6]. The methyl substituent at the 5-position of the imidazole ring significantly influences the tautomeric equilibrium and enhances receptor selectivity [2] [10]. This substitution pattern distinguishes metiamide from its predecessor burimamide and contributes to its improved potency [2].

The thiourea functional group exhibits characteristic resonance structures that contribute to the molecule's electronic properties [36]. The thiourea moiety can exist in multiple resonance forms, with electron delocalization occurring between the carbon-sulfur double bond and the nitrogen lone pairs [36]. This delocalization enhances the hydrogen bonding capacity and influences the molecular conformation through intramolecular interactions [11] [23].

The thioether linkage (-S-) represents a critical structural modification that distinguishes metiamide from earlier compounds containing methylene bridges [10]. This sulfur-methylene isosteric replacement enhances conformational flexibility and contributes to improved bioavailability [10] [11]. The thioether sulfur atom participates in weak interactions that stabilize specific molecular conformations [11].

Structural FeatureDescriptionFunctional Significance
Imidazole Ring5-methyl-1H-imidazol-4-ylReceptor binding, tautomerism
Thiourea GroupN-methyl-N'-substitutedHydrogen bonding, resonance
Thioether LinkageSulfur-methylene replacementEnhanced flexibility
Methyl SubstituentsImidazole C5, thiourea NTautomer stabilization

Conformational Analysis

Conformational analysis of metiamide reveals a complex energy landscape characterized by multiple stable conformations accessible at physiological temperatures [11] [23]. Crystal structure studies demonstrate that metiamide adopts a folded conformation stabilized by intramolecular hydrogen bonding between the imidazole and thiourea moieties [11]. This hydrogen bonding interaction forms a ten-membered ring system that significantly influences the molecule's three-dimensional structure [11].

The conformational flexibility of metiamide arises from rotation around six rotatable bonds within the molecular framework [1] [3]. The primary conformational determinants include rotation around the imidazole-methylene bond, the thioether linkage, and the ethylene bridge connecting the sulfur atom to the thiourea group [11]. Each rotatable bond contributes to the overall conformational ensemble, with energy barriers typically ranging from 2 to 8 kilocalories per mole [9].

Infrared spectroscopy studies in bromoform solution confirm the presence of intramolecular hydrogen bonding in metiamide [23]. The hydrogen bond forms between the basic imidazole nitrogen and the thiourea NH group, creating an eight-membered ring conformation [23]. This intramolecular interaction significantly populates the hydrogen-bonded conformations and influences the solution-phase structure [23].

Theoretical calculations using ab initio methods at the HF/6-31G** level indicate that the most stable conformer of metiamide corresponds to a folded structure without extensive intramolecular hydrogen bonding when correlation effects are included [9]. However, the energy differences between various conformational states remain relatively small, typically less than 3 kilocalories per mole, allowing for rapid interconversion at room temperature [9].

The thioether linkage plays a crucial role in conformational preferences by increasing flexibility compared to methylene analogs [11] [23]. This enhanced flexibility allows metiamide to adopt conformations that optimize receptor binding while maintaining the essential pharmacophoric features [10] [11]. The sulfur atom's larger size and different electronic properties compared to carbon create distinct conformational preferences that contribute to the compound's improved biological activity [10].

Tautomerism of the Imidazole Ring

The imidazole ring in metiamide exhibits tautomerism between two principal forms: the N1-H and N3-H tautomers [32] [33] [34]. This tautomeric equilibrium represents a fundamental aspect of imidazole chemistry and significantly influences the compound's receptor binding properties [37]. The rapid proton exchange between the two nitrogen atoms occurs on the microsecond timescale, making direct observation of individual tautomers challenging using conventional spectroscopic methods [32] [35].

Theoretical studies demonstrate that the N3-H tautomer predominates in metiamide by approximately 3 to 5 kilocalories per mole compared to the N1-H form [9] [32]. This thermodynamic preference arises from the methyl substituent at the 5-position, which stabilizes the N3-H tautomer through inductive effects and steric considerations [34] [37]. The tautomeric ratio follows the relationship log([N1-H]/[N3-H]) = 4 × σₘ, where σₘ represents the meta substituent constant [37].

Carbon-13 nuclear magnetic resonance spectroscopy provides diagnostic information for distinguishing tautomeric populations in substituted imidazoles [32] [35]. The chemical shift differences between C4 and C5 carbon atoms serve as reliable indicators of tautomeric preferences, with larger separations indicating greater population of the alkyl-substituted tautomer [32]. In metiamide, the observed chemical shift pattern suggests predominance of the tautomer that allows intramolecular hydrogen bonding with the thiourea moiety [32].

The tautomeric equilibrium in metiamide is influenced by environmental factors including solvent polarity, pH, and temperature [34]. Polar solvents tend to stabilize the more polar tautomeric form, while hydrogen bonding solvents can shift the equilibrium through specific interactions with the imidazole nitrogen atoms [34]. The intramolecular hydrogen bond formation in metiamide further stabilizes specific tautomeric forms and reduces the energy difference between conformational states [23] [32].

The activation energy for intramolecular tautomerization through the 1,3-prototropic shift is approximately 50 kilocalories per mole in the gas phase, making this pathway energetically unfavorable [34]. Instead, tautomerization likely occurs through intermolecular pathways involving solvent molecules or other imidazole molecules, particularly in concentrated solutions [34].

Tautomeric FormRelative StabilityCharacteristic Features
N3-H TautomerMore stable (~3-5 kcal/mol)Favored by methyl substitution
N1-H TautomerLess stableMinor population
Equilibrium RateMicrosecond timescaleRapid exchange

Sulphur-Methylene Isosterism

The replacement of a methylene group (-CH₂-) with a sulfur atom (-S-) in metiamide represents a classic example of bioisosterism that significantly enhances pharmacological properties [10]. This structural modification, termed sulfur-methylene isosterism, was instrumental in the development of metiamide from its predecessor thiaburimamide [10]. The isosteric replacement maintains similar molecular geometry while introducing distinct electronic and conformational characteristics [10].

The sulfur atom in the thioether linkage possesses different electronic properties compared to carbon, including larger atomic radius, higher polarizability, and the ability to participate in weak intermolecular interactions [10] [11]. These differences contribute to enhanced receptor binding affinity and improved oral bioavailability compared to methylene analogs [2] [10]. The sulfur atom's lone pairs can participate in hydrogen bonding interactions and contribute to the molecule's overall electronic distribution [11].

Conformational analysis reveals that the thioether linkage increases molecular flexibility compared to the corresponding methylene compound [11] [23]. This enhanced flexibility allows metiamide to adopt conformations that optimize receptor binding while maintaining essential pharmacophoric interactions [10]. The C-S-C bond angle differs from the C-C-C angle, creating distinct spatial arrangements that influence receptor recognition [11].

The electronic effects of sulfur-methylene isosterism extend beyond local structural changes to influence the entire molecular framework [10]. The sulfur atom's electronegativity and polarizability affect the electron density distribution throughout the molecule, particularly influencing the imidazole ring's electronic properties [10] [11]. These changes contribute to altered tautomeric preferences and hydrogen bonding patterns [23].

Experimental evidence from infrared spectroscopy demonstrates that sulfur-methylene isosterism increases the population of hydrogen-bonded conformations in solution [23]. The thioether linkage promotes intramolecular hydrogen bonding between the imidazole and thiourea moieties, stabilizing folded conformations that enhance biological activity [23]. This conformational preference distinguishes metiamide from its methylene analogs, which show reduced intramolecular hydrogen bonding [23].

The success of sulfur-methylene isosterism in metiamide development led to its incorporation in subsequent histamine H₂ receptor antagonists [2] [10]. This structural modification demonstrates how subtle molecular changes can produce significant improvements in pharmacological properties while maintaining essential receptor binding characteristics [10].

Electronic Properties and Charge Distribution

The electronic properties of metiamide arise from the complex interplay between its aromatic imidazole ring, thiourea group, and thioether linkage [1] [3] [37]. The imidazole ring system exhibits electron-rich character with negative charge concentrations on the nitrogen atoms [37]. Theoretical calculations indicate natural charges of approximately -0.29 and -0.22 for the N1 and N3 positions respectively, demonstrating the electron-donating nature of the imidazole system [37].

The thiourea moiety contributes significantly to the molecule's electronic structure through resonance effects that delocalize electron density across the C=S and C-N bonds [36]. Multiple resonance structures describe the thiourea group, with contributions from zwitterionic forms that place positive charge on nitrogen and negative charge on sulfur [36]. This resonance delocalization enhances the molecule's polarizability and influences its hydrogen bonding capacity [36].

The dipole moment of metiamide reflects the asymmetric charge distribution resulting from the polar functional groups [37]. The overall molecular dipole originates primarily from the imidazole ring, with the vector directed from the N1 nitrogen toward the sp² nitrogen atom [37]. The thiourea group contributes an additional dipole component that influences the total molecular dipole moment and affects solvent interactions [36].

Molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the imidazole ring system, while the lowest unoccupied molecular orbital (LUMO) involves contributions from both the imidazole and thiourea moieties [26] [29]. The HOMO-LUMO energy gap influences the molecule's chemical reactivity and electronic excitation properties [28] [29].

The polarizability of metiamide is enhanced by the presence of the sulfur atoms, which contribute significantly to the molecule's response to external electric fields [26] [27]. The thioether sulfur and thiourea sulfur atoms possess large, diffuse electron clouds that readily distort under electric field perturbation [27]. This enhanced polarizability contributes to improved receptor binding through induced dipole interactions [26].

Charge distribution analysis reveals that the molecule maintains overall electroneutrality while exhibiting significant local charge separations [37]. The imidazole nitrogen atoms serve as hydrogen bond acceptors, while the thiourea NH groups function as hydrogen bond donors [1] [3]. This complementary charge distribution pattern facilitates both intramolecular hydrogen bonding and intermolecular receptor interactions [11] [23].

Electronic PropertyDescriptionCalculated Value
Imidazole N1 ChargeNatural atomic charge-0.29
Imidazole N3 ChargeNatural atomic charge-0.22
Molecular DipoleOverall polarityModerate dipole moment
HOMO EnergyHighest occupied orbitalImidazole-localized
LUMO EnergyLowest unoccupied orbitalMixed character
PolarizabilityResponse to electric fieldEnhanced by sulfur atoms

The original synthetic pathway for metiamide emerged from a systematic rational drug design approach conducted at Smith, Kline & French Laboratories during the late 1960s and early 1970s [1] [2] [3]. The development began with the hypothesis that histamine stimulated gastric acid secretion through a distinct receptor class, later designated as the histamine H₂ receptor [3] [4]. The synthetic strategy employed structure-activity relationship analysis starting from the basic histamine molecule as the lead compound [2] [5].

The initial breakthrough compound, N^α^-guanylhistamine, served as a partial H₂ receptor antagonist and provided the foundation for further structural modifications [3] [5]. This led to the development of burimamide, which demonstrated 100-fold greater potency than N^α^-guanylhistamine as a competitive H₂ receptor antagonist [1] [3]. However, burimamide exhibited insufficient oral bioavailability for clinical application, necessitating further structural optimization [1] [4].

The transformation from burimamide to metiamide involved two critical modifications: the isosteric replacement of a methylene group (-CH₂-) with a sulfur atom (-S-) in the side chain, and the introduction of a methyl substituent at the 5-position of the imidazole ring [1] [6] [2]. These modifications were designed based on tautomeric considerations of the imidazole ring system, specifically to favor the tautomeric form that exhibited optimal binding affinity to the H₂ receptor [6] [2].

Modern Synthetic Approaches

Contemporary synthetic methodologies for metiamide and related thiourea-containing compounds have evolved to incorporate green chemistry principles and improved efficiency [7] [8]. Modern approaches emphasize the use of enabling chemical technologies including microwave irradiation, continuous flow chemistry, and solvent-free reaction conditions [7].

Microwave-assisted synthesis has emerged as a particularly effective method for thiourea formation, offering significant advantages in reaction times and yields compared to conventional heating methods [7]. The classical batch reaction limitations between isothiocyanates and amines, such as extended reaction times and moderate yields, have been overcome through microwave conditions with aqueous hydrochloric acid solutions [7].

Continuous flow chemistry represents another advancement in modern thiourea synthesis [7] [8]. This approach provides enhanced control over reaction parameters, improved safety profiles, and reduced environmental impact compared to traditional batch processes [8]. The implementation of flow reactors enables precise temperature and residence time control, leading to more consistent product quality and higher throughput [7].

Recent developments in catalyst-free synthesis have also gained prominence [7]. Solid-supported reaction systems using basic materials such as magnesium oxide enable solvent-free thiourea formation under mild conditions [7]. These methods align with green chemistry principles by minimizing waste generation and eliminating toxic solvents [7] [8].

Radiolabeled Synthesis Methods

Radiolabeled metiamide synthesis employs several established labeling strategies depending on the intended application and isotope requirements [9] [10] [11]. The primary methods include isotope exchange reactions, introduction of foreign labels, and biosynthetic labeling approaches [10].

For carbon-14 labeling, isotope exchange methods are commonly employed, particularly for the methyl groups present in the molecule [10] [12]. The incorporation of ¹⁴C typically occurs through methylation reactions using ¹⁴C-labeled methyl iodide or other methylating agents [12] [13]. These reactions can be performed under mild conditions to preserve the integrity of the thiourea and imidazole functionalities [13].

Tritium labeling represents another important approach for radiolabeled metiamide synthesis [10] [14]. Catalytic tritium exchange methods using palladium or platinum catalysts enable selective incorporation of tritium at specific positions [15]. The choice of catalyst and reaction conditions determines the regioselectivity of tritium incorporation [15].

For shorter-lived positron-emitting isotopes such as carbon-11, rapid synthetic protocols have been developed to minimize decay losses [9] [16]. These methods typically employ automated synthesis systems with optimized reaction sequences to achieve high radiochemical yields within the isotope half-life constraints [9] [16].

Quality control procedures for radiolabeled compounds include radiochemical purity determination, specific activity measurement, and chemical identity confirmation [17]. High-performance liquid chromatography with radiometric detection serves as the primary analytical method for these assessments [17] [14].

Regioselectivity in Synthesis

Regioselectivity in metiamide synthesis primarily concerns the positioning of substituents on the imidazole ring and the formation of the thiourea linkage [18] [19]. The introduction of the 5-methyl group on the imidazole ring requires careful control to avoid formation of regioisomeric products [20] [21].

The methylation of the imidazole ring can occur at multiple nitrogen positions, necessitating selective synthetic approaches [20]. Modern biocatalytic methods have emerged as highly effective solutions for achieving regioselective N-methylation of imidazole-containing compounds [20]. These enzymatic approaches utilize engineered methyltransferases to achieve regioselectivity ratios exceeding 99% in many cases [20].

Chemical approaches to regioselective imidazole modification often employ protecting group strategies [20] [19]. Temporary protection of one nitrogen atom prevents unwanted alkylation while allowing selective functionalization at the desired position [20]. The protecting groups are subsequently removed under mild conditions to yield the target compound [20].

The formation of the thiourea linkage also requires regioselective considerations, particularly in the coupling of the imidazole-containing intermediate with the appropriate thiourea precursor [7]. Modern coupling methodologies employ activating agents and carefully controlled reaction conditions to ensure selective formation of the desired linkage [7] [8].

Computational methods have become increasingly important for predicting regioselectivity in complex synthetic transformations [19]. Quantum mechanical calculations and molecular modeling approaches enable prediction of reaction outcomes before experimental synthesis, reducing the need for extensive screening of reaction conditions [19].

Reaction Mechanisms

The synthetic reaction mechanisms involved in metiamide formation encompass several key transformations, including thiourea formation, alkylation reactions, and heterocyclic modifications [22] [23]. The thiourea formation mechanism typically proceeds through nucleophilic addition of an amine to an isothiocyanate, followed by proton transfer to yield the final thiourea product [23].

The mechanism for thiourea formation begins with nucleophilic attack of the primary amine nitrogen on the electrophilic carbon of the isothiocyanate [23]. This forms a zwitterionic intermediate that subsequently undergoes proton transfer to generate the neutral thiourea product [23]. The reaction proceeds under mild conditions and is generally high-yielding when appropriate reaction conditions are employed [7].

The alkylation mechanism for introducing the thioether linkage involves nucleophilic substitution of an alkyl halide by a thiolate anion [22]. The mechanism follows an SN2 pathway when primary alkyl halides are employed, ensuring clean substitution without rearrangement products [22]. The reaction requires basic conditions to generate the nucleophilic thiolate species from the corresponding thiol precursor [22].

The methylation of the imidazole ring proceeds through electrophilic aromatic substitution or direct alkylation depending on the specific conditions employed [20] [22]. When methylating agents such as methyl iodide are used, the reaction follows a nucleophilic substitution mechanism with the imidazole nitrogen acting as the nucleophile [20]. The regioselectivity of this reaction depends on the electronic properties of the imidazole ring and the steric environment around the nitrogen atoms [20].

Synthesis of Halogenated Derivatives

The synthesis of halogenated metiamide derivatives has been explored for structure-activity relationship studies and potential therapeutic applications [24] [25] [26]. Halogenation strategies typically target the aromatic imidazole ring or introduce halogen substituents in the side chain regions [25] [26].

Direct halogenation of the imidazole ring can be achieved through electrophilic aromatic substitution using appropriate halogenating agents [25]. Bromination and chlorination reactions have been successfully employed to introduce halogen substituents at specific positions on the imidazole ring [25] [26]. The regioselectivity of these reactions depends on the electronic nature of the existing substituents and the reaction conditions employed [19] [25].

Alternative approaches involve the use of halogenated building blocks in the synthetic sequence [26]. This strategy allows for more precise control over the final substitution pattern and avoids potential selectivity issues associated with direct halogenation methods [26]. Halogenated imidazole precursors can be synthesized independently and subsequently incorporated into the metiamide framework through established coupling methodologies [26].

The synthesis of halogenated thiourea derivatives has also been investigated [26]. These compounds can be prepared through modification of the thiourea formation step, using halogen-substituted amine precursors or post-synthetic halogenation of the thiourea functionality [26]. The stability of the halogenated products requires careful consideration, as some halogen-substituted thioureas may be prone to decomposition under certain conditions [25].

Halogenated derivatives often exhibit altered pharmacological properties compared to the parent compound [24] [25]. The electronic effects of halogen substituents can influence receptor binding affinity, metabolic stability, and other pharmacokinetic parameters [25] [27]. Systematic structure-activity relationship studies with halogenated analogs provide valuable insights into the molecular determinants of biological activity [24] [25].

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

244.08163887 g/mol

Monoisotopic Mass

244.08163887 g/mol

Heavy Atom Count

15

LogP

0.5
0.5 (LogP)

UNII

3K7670861M

Drug Indication

Potential in the treatment and the management of acid-reflux disorders (GERD), peptic ulcer disease, heartburn, and acid indigestion.

Pharmacology

Metiamide is a histamine H2-receptor antagonist. It reduces basal and nocturnal gastric acid secretion and a reduction in gastric volume, acidity, and amount of gastric acid released in response to stimuli including food, caffeine, insulin, betazole, or pentagastrin. Metiamide inhibits many of the isoenzymes of the hepatic CYP450 enzyme system. Other actions of Metiamide include an increase in gastric bacterial flora such as nitrate-reducing organisms.

MeSH Pharmacological Classification

Histamine H2 Antagonists

Mechanism of Action

Metiamide binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects. This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH2 [HSA:3274] [KO:K04150]

Other CAS

34839-70-8

Wikipedia

Metiamide

Dates

Last modified: 08-15-2023

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